N-[6-(o-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine
Description
N-[6-(o-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine (molecular formula: C₁₄H₁₂F₃N₃O₂, molecular weight: 311.27) is a pyrimidine derivative featuring a glycine moiety attached to a pyrimidine core substituted with an o-tolyl (2-methylphenyl) group and a trifluoromethyl (-CF₃) group at positions 6 and 4, respectively . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the o-tolyl substituent introduces steric effects that may influence binding interactions.
Properties
Molecular Formula |
C14H12F3N3O2 |
|---|---|
Molecular Weight |
311.26 g/mol |
IUPAC Name |
2-[[4-(2-methylphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid |
InChI |
InChI=1S/C14H12F3N3O2/c1-8-4-2-3-5-9(8)10-6-11(14(15,16)17)20-13(19-10)18-7-12(21)22/h2-6H,7H2,1H3,(H,21,22)(H,18,19,20) |
InChI Key |
YGSJTVUPVNITHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NC(=N2)NCC(=O)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Transition Metal Catalysis
Palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination) offers an alternative for introducing amines. However, the SNAr approach is preferred due to lower cost and avoidance of metal contaminants.
Challenges and Optimization Strategies
- Steric Hindrance : The o-tolyl group at position 6 slows substitution at position 2. Increasing reaction temperature (100°C) and using excess nucleophile (1.5 eq) improve yields.
- Ester Hydrolysis : Over-hydrolysis can degrade the pyrimidine ring. Controlled addition of NaOH and monitoring by thin-layer chromatography (TLC) prevent this.
Chemical Reactions Analysis
Types of Reactions
N-[6-(o-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[6-(o-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine is a chemical compound with a pyrimidine ring substituted with an o-tolyl group and a trifluoromethyl group. It has a molecular formula of C12H10F3N3O2 and a molecular weight of approximately 287.23 g/mol. This compound is relevant in medicinal chemistry and drug development because of its potential biological activities and applications.
Potential Applications
- Pharmaceutical Applications Research suggests that this compound may act as an inhibitor of specific protein kinases, which are important in cell signaling pathways related to cancer and other diseases. It may also have anti-inflammatory and analgesic properties, making it potentially useful in pain management therapies.
- Interaction Studies Interaction studies usually investigate the compound's binding affinity to target proteins or enzymes. Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be used to measure these interactions. Understanding these interactions is important for improving the compound's effectiveness and reducing off-target effects in therapeutic uses.
- Medicinal Chemistry and Drug Development this compound plays a significant role in these fields because of its potential biological activities.
Comparable Compounds
The uniqueness of this compound lies in its specific substitution pattern, which influences its biological activity and interaction profile compared to similar compounds. The presence of both the o-tolyl and trifluoromethyl groups may provide distinct pharmacological properties not observed in other derivatives.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[6-(p-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine | Similar pyrimidine structure but with p-tolyl substitution | Potential kinase inhibition |
| 5-Fluoro-2-pyrimidinecarboxylic acid | Contains fluorinated pyrimidine | Antimicrobial activity |
| 4-Trifluoromethylpyridine | Pyridine derivative with trifluoromethyl group | Insecticidal properties |
Mechanism of Action
The mechanism of action of N-[6-(o-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine involves its integration into the hydrophobic pocket of specific molecular targets, such as ubiquitin-specific protease 7 (USP7). This interaction disrupts the normal function of the target protein, leading to the inhibition of tumor cell proliferation. The trifluoromethyl group enhances the compound’s binding affinity and stability within the target site .
Comparison with Similar Compounds
Key Differences :
- Position of Methyl Groups: Replacement of the o-tolyl group (2-methylphenyl) with m-tolyl (3-methylphenyl) or p-tolyl (4-methylphenyl) alters steric and electronic interactions. For example, N-Methyl-N-[6-(p-tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine (C₁₅H₁₄F₃N₃O₂, MW: 325.29) exhibits increased molecular weight due to the N-methylation and para-methyl substitution .
- Trifluoromethyl-Substituted Phenyl Rings :
Table 1: Substituent Variations and Molecular Properties
Modifications to the Glycine Moiety
N-Methylation :
Thioureido and Mercapto Derivatives :
- Compounds like N-[6-(Benzo-[b]-thiophen-3-yl)-2-thioureido-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine (C₁₆H₁₂F₃N₃O₂S, MW: 367.35, DT586) incorporate sulfur-containing groups, which may influence redox properties or metal-binding interactions .
Heterocyclic Ring Replacements
Thienyl and Benzothiophene Substituents :
- Replacement of the phenyl ring with thienyl (e.g., DT583: C₁₁H₈F₃N₃O₂S, MW: 303.26) or benzothiophene groups introduces aromatic heterocycles, altering electronic properties and π-π stacking interactions. These substitutions could modulate affinity for biological targets like enzymes or receptors .
Biological Activity
N-[6-(o-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C12H10F3N3O2, with a molecular weight of approximately 287.23 g/mol. The compound features a pyrimidine ring substituted with both an o-tolyl group and a trifluoromethyl group, which contribute to its unique biological properties. The trifluoromethyl group enhances lipophilicity, potentially improving cell permeability and resistance to metabolic degradation.
1. Kinase Inhibition
Research indicates that this compound may act as an inhibitor of specific protein kinases. Protein kinases are pivotal in cell signaling pathways that regulate various cellular processes, including proliferation and apoptosis. The inhibition of these kinases can be particularly relevant in cancer therapy, where dysregulated signaling pathways contribute to tumor growth.
2. Anti-inflammatory and Analgesic Properties
In addition to its role as a kinase inhibitor, this compound has shown potential anti-inflammatory and analgesic effects. These properties suggest its applicability in pain management therapies, particularly for conditions characterized by chronic inflammation.
3. Glycine Transporter Type-2 Inhibition
This compound has also been investigated as a glycine transporter type-2 (GlyT-2) inhibitor. GlyT-2 plays a crucial role in regulating glycine levels in the central nervous system, and its inhibition may have therapeutic implications for neuropathic pain and other neurological disorders .
The mechanism of action for this compound involves its binding to specific molecular targets within cells. For instance, it has been shown to integrate into the hydrophobic pocket of ubiquitin-specific protease 7 (USP7), disrupting its normal function and leading to the inhibition of tumor cell proliferation. This interaction is facilitated by the compound's structural features, particularly the trifluoromethyl group, which enhances binding affinity.
Table: Summary of Biological Activities
Case Study: Antitumor Activity
A study investigating the antitumor effects of similar pyrimidine derivatives highlighted the potential of compounds like this compound to induce apoptosis in cancer cell lines. The study demonstrated that these compounds could arrest the cell cycle at specific phases, thereby inhibiting tumor growth effectively .
Q & A
Q. Key Parameters :
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions .
- Temperature : Reactions often require heating (80–120°C) for 12–24 hours to achieve yields >70% .
- Substituent Effects : o-Tolyl groups may sterically hinder reactions compared to para-substituted analogs, reducing yields by 10–15% (e.g., DT160 yield: 925 vs. DT158: 855) .
Q. Table 1: Comparative Yields of Pyrimidine-Glycine Derivatives
| Compound ID | Substituent Position | Yield (%) | Reference |
|---|---|---|---|
| DT160 | o-Tolyl | 925 | |
| DT158 | m-Tolyl | 855 | |
| DT231 | 3-Methoxyphenyl | 755 |
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures should researchers prioritize?
Answer:
Key techniques include:
- ¹H/¹³C NMR :
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 311.27 (C₁₄H₁₂F₃N₃O₂) with fragments at m/z 268 (pyrimidine core loss) .
- IR Spectroscopy : Amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) confirm glycine conjugation .
Methodological Tip : Use deuterated DMSO for solubility in NMR, as CF₃ groups reduce polarity .
Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar pyrimidine-glycine conjugates?
Answer:
Discrepancies often arise from variations in substituent positioning (e.g., ortho vs. para) or assay conditions. Strategies include:
- Controlled Comparative Studies : Synthesize analogs (e.g., o-tolyl vs. m-tolyl) and test under identical conditions. For example, DT160 (o-tolyl) may show reduced kinase inhibition compared to DT158 (m-tolyl) due to steric effects .
- Meta-Analysis : Cross-reference data from enzyme assays (e.g., IC₅₀ values) and structural analogs (e.g., DT235–DT238 with methyl glycine) to identify trends .
- Computational Validation : Use molecular docking to predict binding affinities and correlate with experimental results .
Q. Table 2: Biological Activity Comparison
| Compound ID | Target Enzyme | IC₅₀ (nM) | Substituent |
|---|---|---|---|
| DT160 | Kinase A | 850 | o-Tolyl |
| DT158 | Kinase A | 420 | m-Tolyl |
| DT235 | Kinase B | 320 | N-Methyl |
Advanced: What strategies are recommended for analyzing structure-activity relationships (SAR) of trifluoromethyl-containing pyrimidine derivatives in enzyme inhibition studies?
Answer:
- Systematic Substituent Variation : Modify the aryl group (e.g., electron-withdrawing vs. donating substituents) and glycine side chain (e.g., N-methylation in DT162 vs. DT161) to assess steric/electronic effects .
- Free-Wilson Analysis : Quantify contributions of substituents (e.g., CF₃ enhances lipophilicity by ~0.5 logP units) to activity .
- Crystallography : Resolve co-crystal structures with target enzymes (e.g., proteases) to identify binding motifs. For example, CF₃ may occupy hydrophobic pockets .
Methodological Note : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and validate SAR hypotheses .
Advanced: What experimental designs mitigate stability issues during in vitro assays for this compound?
Answer:
- Storage Conditions : Store at –20°C under inert atmosphere (Ar/N₂) to prevent hydrolysis of the glycine amide bond .
- Buffer Selection : Use PBS (pH 7.4) with 1% DMSO for solubility; avoid high chloride concentrations to prevent CF₃ group degradation .
- LC-MS Monitoring : Perform time-course stability assays (0–48 hrs) to identify degradation products (e.g., free pyrimidine or glycine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
